tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group
Properties
IUPAC Name |
tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(23)18-8-4-5-13(21)19-12-7-6-10(20)9-11(12)14(17)22/h6-7,9,20H,4-5,8H2,1-3H3,(H2,17,22)(H,18,23)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCGLZHQNNPZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=C(C=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate typically involves multiple steps, starting with the protection of amine groups using tert-butyl carbamate. The reaction conditions often include the use of bases and anhydrides, such as di-tert-butyl dicarbonate (Boc2O), under either aqueous or anhydrous conditions . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.
Medicine
Industry
Industrially, the compound can be used in the production of polymers and other materials that require precise control over functional group placement.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate involves its ability to form stable carbamate bonds with amine groups. This interaction can inhibit or modify the activity of enzymes and proteins by blocking active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate apart is its specific structure that combines a carbamate group with a hydroxyanilino moiety, providing unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
